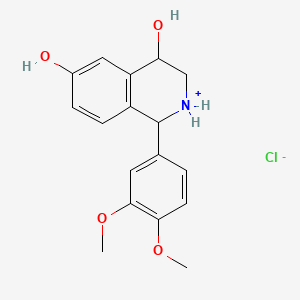
1,2,3,4-Tetrahydro-1-(3,4-dimethoxyphenyl)-4,6-isoquinolinediol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrahydro-1-(3,4-dimethoxyphenyl)-4,6-isoquinolinediol hydrochloride is a synthetic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-1-(3,4-dimethoxyphenyl)-4,6-isoquinolinediol hydrochloride can be achieved through a combination of synthetic methods. One common approach involves the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization . The Petasis reaction forms a diastereomeric morpholinone derivative, which is then transformed into the desired tetrahydroisoquinoline core via Pomeranz–Fritsch–Bobbitt cyclization .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature controls to ensure efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydro-1-(3,4-dimethoxyphenyl)-4,6-isoquinolinediol hydrochloride undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions . Reaction conditions may vary depending on the desired product and include specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield quinones, while reduction may produce alcohols or amines .
Scientific Research Applications
1,2,3,4-Tetrahydro-1-(3,4-dimethoxyphenyl)-4,6-isoquinolinediol hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydro-1-(3,4-dimethoxyphenyl)-4,6-isoquinolinediol hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes and biological activities . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrahydroisoquinoline derivatives, such as:
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
Uniqueness
1,2,3,4-Tetrahydro-1-(3,4-dimethoxyphenyl)-4,6-isoquinolinediol hydrochloride is unique due to its specific chemical structure and the resulting biological activities.
Properties
CAS No. |
72511-91-2 |
|---|---|
Molecular Formula |
C17H20ClNO4 |
Molecular Weight |
337.8 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydroisoquinolin-2-ium-4,6-diol;chloride |
InChI |
InChI=1S/C17H19NO4.ClH/c1-21-15-6-3-10(7-16(15)22-2)17-12-5-4-11(19)8-13(12)14(20)9-18-17;/h3-8,14,17-20H,9H2,1-2H3;1H |
InChI Key |
GNVSEKKVRRZZNB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=C(C=C(C=C3)O)C(C[NH2+]2)O)OC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















